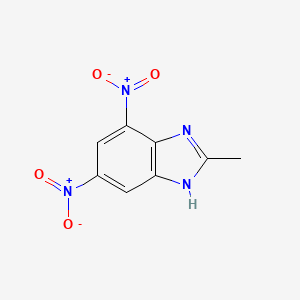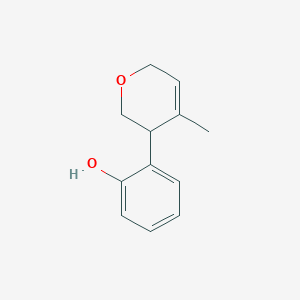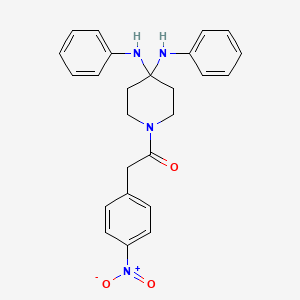
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the reaction of 4,4-dianilinopiperidine with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Anilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one: Similar structure but with one less aniline group.
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one is unique due to the presence of both the dianilinopiperidine and nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.
Properties
CAS No. |
91742-67-5 |
|---|---|
Molecular Formula |
C25H26N4O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(4,4-dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C25H26N4O3/c30-24(19-20-11-13-23(14-12-20)29(31)32)28-17-15-25(16-18-28,26-21-7-3-1-4-8-21)27-22-9-5-2-6-10-22/h1-14,26-27H,15-19H2 |
InChI Key |
VPEBKNZGCHTUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(NC2=CC=CC=C2)NC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
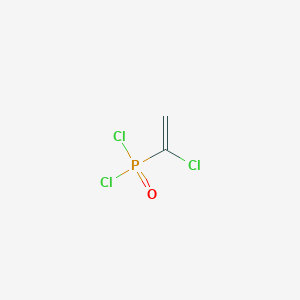
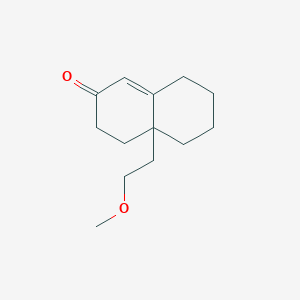
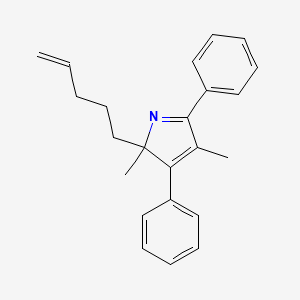
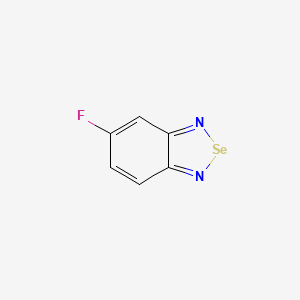

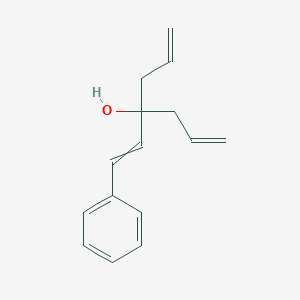

![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
